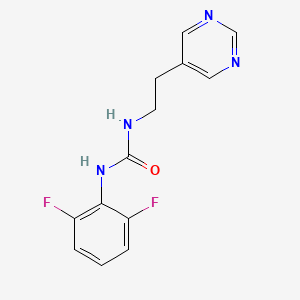![molecular formula C15H18N4OS B2497746 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine CAS No. 2460756-17-4](/img/structure/B2497746.png)
1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine" belongs to a class of chemicals known for their versatile chemical structures and biological activities. This class includes derivatives of benzothiadiazole and oxazole, which have been explored for their potential in various applications, including as antimicrobial agents.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, derivatives of benzimidazole, a structurally related chemical, have been synthesized through nucleophilic substitution reactions (Barot, Manna, & Ghate, 2017). These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using spectroscopic and elemental methods of analysis, including IR, NMR, and mass spectrometry. For instance, "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine" was successfully characterized, suggesting a route for analyzing the molecular structure of the target compound (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can involve interactions with other chemical entities, leading to a variety of potential activities. For example, studies on similar molecules have explored their antimicrobial activities, indicating the importance of chemical structure in determining biological properties (Visagaperumal et al., 2010).
科学的研究の応用
Antimicrobial Activities
Compounds related to 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine, such as 1,3,4-thiadiazole derivatives of benzimidazole, have shown significant antimicrobial activities. These activities are particularly notable against both bacterial and fungal infections, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 µg/mL, respectively (Barot, Manna, & Ghate, 2017).
Ambient-Temperature Synthesis
Research on related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrates the possibility of ambient-temperature synthesis. This synthesis method enhances the practicality and accessibility of producing these compounds for various applications (Becerra, Cobo, & Castillo, 2021).
Potential in Treating Pain
A study on 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides revealed their efficacy as potent and selective inhibitors of the norepinephrine transporter. This suggests potential applications in treating various types of pain, such as acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Photocytotoxic Properties
Iron(III) complexes, including those related to this compound, have been studied for their photocytotoxic properties. These properties are significant for applications in cellular imaging and photodynamic therapy, particularly in generating reactive oxygen species under red light (Basu et al., 2014).
Optoelectronic Properties
Research on compounds like 1-(3-nonylthieno[3,2-b]thiophen-2-yl)methanimine, involving benzothiadiazole derivatives, suggests potential applications in optoelectronics. However, the stability of these compounds under light exposure is a crucial factor to consider for practical applications (Okino, Yusuf, & Ibrahim, 2022).
特性
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONREHJSCQMWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

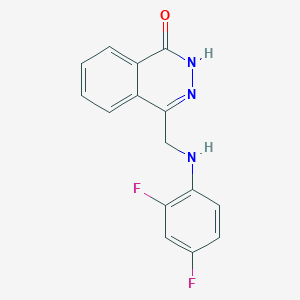
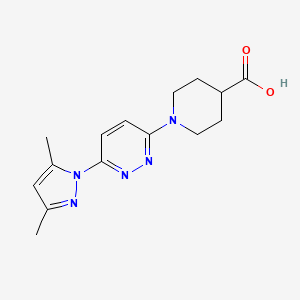
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)
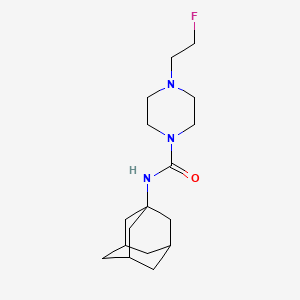
![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
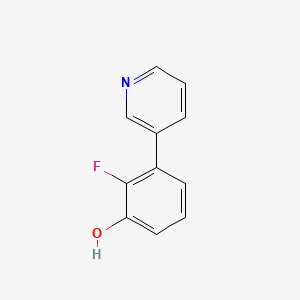
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
